

Application Notes and Protocols for 6-Chloromelatonin in Circadian Rhythm Research

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Compound of Interest

Compound Name: 6-Chloromelatonin

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These application notes provide a comprehensive guide to utilizing **6-chloromelatonin**, a potent melatonin receptor agonist, in the study of circadian rhythms. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.

Introduction to 6-Chloromelatonin

6-Chloromelatonin is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, playing a crucial role in modulating the body's internal clock. Its stability and potency make it a valuable tool for investigating the molecular and physiological mechanisms underlying circadian regulation. Understanding its interaction with melatonin receptors and the subsequent signaling cascades is essential for developing novel therapeutics for circadian rhythm-related disorders.

Data Presentation

Quantitative data is crucial for understanding the pharmacological profile of **6-chloromelatonin**. The following tables summarize key parameters.

Table 1: Melatonin Receptor Binding Affinity

This table presents the binding affinities (pKi) of **6-chloromelatonin** and the endogenous ligand, melatonin, for the human MT1 and MT2 receptors. A higher pKi value indicates a

stronger binding affinity.

Compound	MT1 Receptor (pKi)	MT2 Receptor (pKi)
6-Chloromelatonin	9.10	9.77
Melatonin	~10.0	~9.5

Note: Data compiled from various sources. Exact values may vary based on experimental conditions.

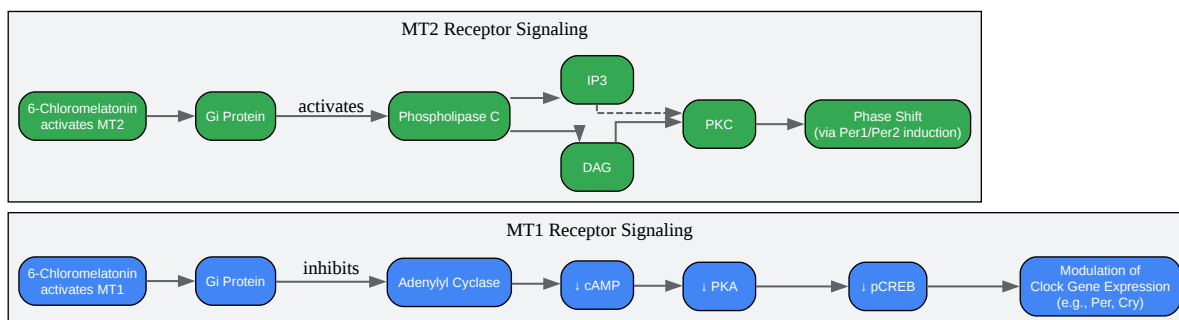
Table 2: Dose-Dependent Effects of a 6-Chloromelatonin Analog on Sleep Latency

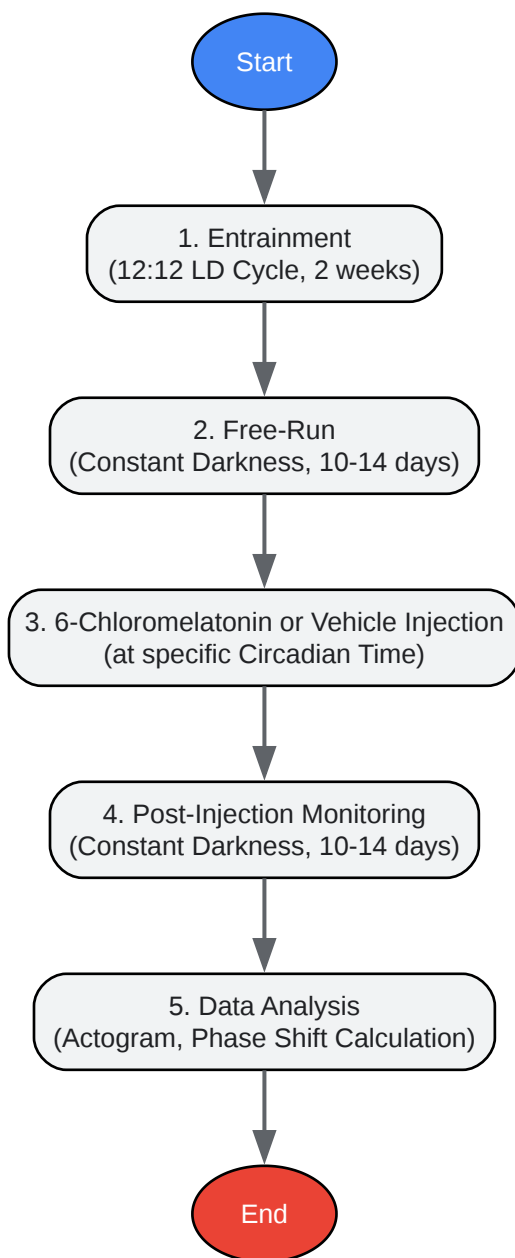
While specific dose-response data for **6-chloromelatonin** on phase shifts in locomotor activity is not readily available in the public domain, the following data for a closely related compound, beta-methyl-**6-chloromelatonin**, in human subjects with primary insomnia, provides insight into the dose-dependent physiological effects of potent melatonin agonists.[\[1\]](#)[\[2\]](#)

Dose of beta-methyl-6-chloromelatonin	Improvement in Sleep Latency vs. Placebo	p-value
20 mg	31%	0.0082
50 mg	32%	0.0062
100 mg	41%	< 0.0001

Signaling Pathways

6-Chloromelatonin exerts its effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades that ultimately influence the core clock machinery within the suprachiasmatic nucleus (SCN).





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References

- 1. The efficacy and safety of the melatonin agonist beta-methyl-6-chloromelatonin in primary insomnia: a randomized, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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